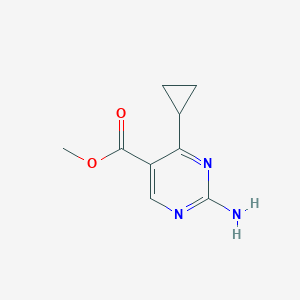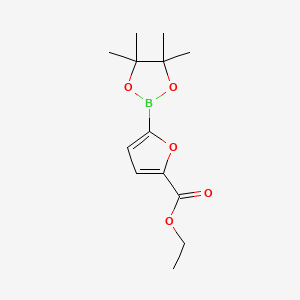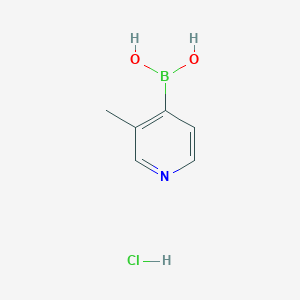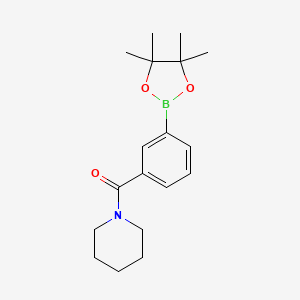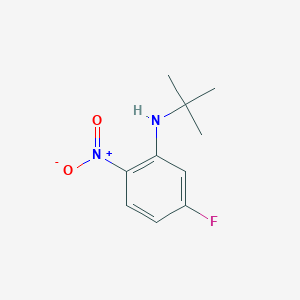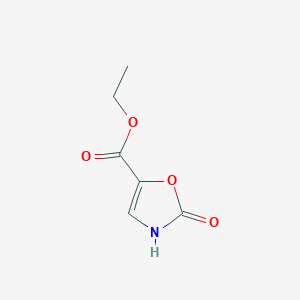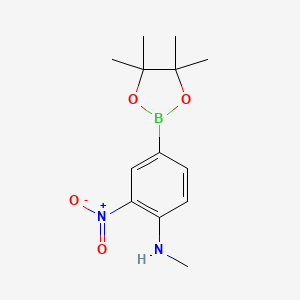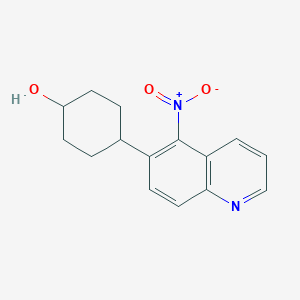
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
Descripción general
Descripción
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is a chemical compound with the CAS Number: 1133116-03-6 . It has a molecular weight of 256.13 . The IUPAC name for this compound is difluoro [2- (trifluoromethoxy)phenyl]acetic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is 1S/C9H5F5O3/c10-8(11,7(15)16)5-3-1-2-4-6(5)17-9(12,13)14/h1-4H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis :
- Research by Ansink and Cerfontain (2010) investigated the reactions of various compounds, including (trifluoromethoxy)benzene, with sulfur trioxide. This study provides insights into the chemical behavior and potential applications of compounds related to 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid in synthesis and chemical reactions (Ansink & Cerfontain, 2010).
Pharmaceutical Research :
- A study by Huang et al. (2021) described a metal-free decarboxylative cyclization method using 2,2-difluoro-2-(phenylthio)acetic acid, highlighting the compound's potential in synthesizing biologically active compounds (Huang et al., 2021).
- Wu, Li, and Cao (2011) synthesized difluoromethyl-containing pseudopeptides using 2,2-difluoro-2-(phenylthio)acetic acid, demonstrating the compound's utility in novel peptide synthesis (Wu, Li, & Cao, 2011).
Material Science and Polymer Research :
- Souverain et al. (1980) explored the polymerization of ethylenic monomers initiated by superacids, which includes the study of trifluoromethanesulphonates, a compound related to 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. This research has implications for the development of new materials and polymers (Souverain et al., 1980).
Analytical Chemistry Applications :
- The research by Adamczyk-Woźniak et al. (2021) on (trifluoromethoxy)phenylboronic acids, which are structurally related to 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, focused on their physicochemical, structural, and antimicrobial properties. This study is significant for understanding the analytical applications of such compounds (Adamczyk-Woźniak et al., 2021).
Environmental and Safety Assessments :
- Flavourings (2014) provided a scientific opinion on the safety assessment of a related compound, perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, for use in food contact materials. Such studies are crucial for evaluating the environmental and health impacts of related fluorochemicals (Flavourings, 2014).
Safety And Hazards
This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P363 (Wash contaminated clothing before reuse), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P310 (Immediately call a POISON CENTER or doctor/physician), P321 (Specific treatment (see … on this label)), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash … thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P405 (Store locked up), and P501 (Dispose of contents/container to …) .
Propiedades
IUPAC Name |
2,2-difluoro-2-[2-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c10-8(11,7(15)16)5-3-1-2-4-6(5)17-9(12,13)14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKMKBRSFLYDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)(F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674966 | |
| Record name | Difluoro[2-(trifluoromethoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid | |
CAS RN |
1133116-03-6 | |
| Record name | Difluoro[2-(trifluoromethoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



